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Introduction
The isolation of specific cell populations from heterogeneous samples is a critical step in a vast

array of research, diagnostic, and therapeutic applications. Density gradient centrifugation is a

fundamental and widely used technique for this purpose, relying on the differential

sedimentation of cells through a medium of defined density. While Ficoll-Paque™ has

traditionally been a popular choice, non-ionic, iodinated contrast media such as Iohexol offer

distinct advantages. This technical guide provides a comprehensive overview of the properties

of Iohexol as a cell separation medium, with a focus on its physicochemical characteristics,

effects on cells, and detailed experimental protocols.

Core Properties of Iohexol for Cell Separation
Iohexol, commercially available under brand names like Nycodenz® and Omnipaque™, is a

non-ionic, water-soluble, iodinated compound. Its utility in cell separation is underpinned by a

unique combination of physicochemical properties that promote effective cell fractionation while

maintaining cell viability and function.

Physicochemical Properties
The key physicochemical properties of Iohexol relevant to its application as a density gradient

medium are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1672079?utm_src=pdf-interest
https://www.benchchem.com/product/b1672079?utm_src=pdf-body
https://www.benchchem.com/product/b1672079?utm_src=pdf-body
https://www.benchchem.com/product/b1672079?utm_src=pdf-body
https://www.benchchem.com/product/b1672079?utm_src=pdf-body
https://www.benchchem.com/product/b1672079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value
Significance in Cell
Separation

Molecular Weight 821.14 g/mol [1]

The high molecular weight

contributes to the formation of

stable density gradients.

Density

Can form solutions with

densities up to 1.426 g/mL in

water[2]

Allows for the creation of a

wide range of densities

suitable for separating various

cell types.

Osmolality
Low osmolality, can be made

iso-osmotic[2][3]

Minimizes osmotic stress on

cells, thereby preserving cell

size, morphology, and viability.

Viscosity
Lower than sucrose solutions

of similar density

Facilitates faster sedimentation

of cells and easier handling of

the medium.

Solubility Highly soluble in water[1]
Enables the preparation of

high-density stock solutions.

Toxicity

Generally considered non-toxic

to mammalian cells at

concentrations and exposure

times typical for cell

separation[4]

Crucial for isolating viable and

functional cells for downstream

applications.

Metabolism
Not metabolized by

mammalian cells[5]

Ensures that the medium does

not interfere with cellular

metabolic processes.

Effects on Cells
The interaction of the separation medium with cells is a critical factor in achieving high-quality

cell isolates. Iohexol's non-ionic nature and low osmolality contribute to its favorable profile in

this regard.
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Cell Viability: Iohexol is generally well-tolerated by cells. However, its cytotoxicity is

dependent on both concentration and the duration of exposure. Brief exposure, typical for

cell separation protocols (e.g., 30 minutes), generally does not significantly impact cell

viability or function[4]. However, prolonged exposure (e.g., 4 hours or more) to high

concentrations can have cytotoxic effects[4].

Cellular Function: Because it is not metabolized and exerts minimal osmotic stress, Iohexol
is less likely to alter cellular functions compared to hyperosmotic media like sucrose. This is

particularly important for applications where the functional integrity of the isolated cells is

paramount, such as in immunology research or cell therapy development.

Signaling Pathways: Direct research on the specific effects of Iohexol on cellular signaling

pathways during the brief period of cell separation is limited. However, studies on the effects

of contrast media on endothelial cells have shown that prolonged exposure can induce

apoptosis through the Bcl-2/Bax-caspase-3 signaling pathway. It is important to note that

these conditions are more extreme than those typically encountered during standard cell

isolation procedures. The primary physical stress on cells during density gradient

centrifugation is mechanical, arising from the centrifugal forces.

Iohexol vs. Ficoll: A Comparative Overview
Ficoll-Paque™, a solution of Ficoll (a high molecular weight sucrose polymer) and sodium

diatrizoate, is a widely used density gradient medium. The table below provides a comparative

summary of Iohexol and Ficoll for the separation of peripheral blood mononuclear cells

(PBMCs).
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Parameter Iohexol (Nycodenz®) Ficoll-Paque™

Composition Non-ionic, iodinated compound
Sucrose polymer and sodium

diatrizoate

Osmolality Can be made iso-osmotic Hyper-osmotic

Monocyte Purity

Can achieve high purity (95-

98%) with optimized

protocols[3]

Generally good, but may

require additional steps for

high purity

Lymphocyte Yield
Generally good, comparable to

Ficoll
High yield is a key feature

Granulocyte Contamination Can be effectively minimized
Can be a concern, may require

further purification steps

Cell Viability High, due to iso-osmotic nature
Generally high, but osmotic

stress can be a factor

Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable cell separation. Below are

example protocols for the isolation of common cell types using Iohexol-based density

gradients.

Isolation of Peripheral Blood Mononuclear Cells
(PBMCs)
This protocol is a general guideline for the isolation of PBMCs from whole human blood.

Materials:

Iohexol (Nycodenz®) stock solution (e.g., 27.6% w/v in water, density ≈ 1.15 g/mL)

Phosphate-Buffered Saline (PBS), sterile

Anticoagulated whole blood (e.g., with EDTA or heparin)

50 mL conical centrifuge tubes
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Serological pipettes

Centrifuge with a swinging-bucket rotor

Protocol:

Prepare the Density Gradient: Carefully layer 15 mL of the Iohexol solution into a 50 mL

conical tube.

Prepare the Blood Sample: Dilute the anticoagulated whole blood 1:1 with PBS.

Layer the Blood: Gently overlay 30-35 mL of the diluted blood onto the Iohexol gradient. It is

crucial to do this slowly to maintain a sharp interface between the blood and the gradient

medium.

Centrifugation: Centrifuge the tubes at 400-500 x g for 30 minutes at room temperature with

the centrifuge brake turned off.

Harvesting PBMCs: After centrifugation, four layers will be visible:

Top layer: Plasma

Second layer (at the interface): A "buffy coat" containing PBMCs

Third layer: Iohexol solution

Bottom pellet: Red blood cells and granulocytes Carefully aspirate the upper plasma layer

without disturbing the PBMC layer. Using a clean pipette, collect the PBMC layer and

transfer it to a new 50 mL conical tube.

Washing: Add at least 3 volumes of PBS to the collected PBMCs. Centrifuge at 250-300 x g

for 10 minutes at room temperature.

Final Resuspension: Discard the supernatant and resuspend the cell pellet in the desired

volume of culture medium or buffer for downstream applications.

Experimental Workflow for PBMC Isolation
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Caption: Workflow for isolating PBMCs using an Iohexol density gradient.
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Isolation of Monocytes
This protocol is designed to enrich for monocytes, which have a slightly lower density than

lymphocytes.

Materials:

Iohexol (Nycodenz®) solutions of varying densities (e.g., 1.063 g/mL and 1.077 g/mL), iso-

osmotic.

Leukocyte-rich plasma (prepared by dextran sedimentation of whole blood)

PBS, sterile

15 mL conical centrifuge tubes

Centrifuge with a swinging-bucket rotor

Protocol:

Prepare a Discontinuous Gradient: In a 15 mL conical tube, carefully layer 3 mL of the 1.077

g/mL Iohexol solution under 3 mL of the 1.063 g/mL Iohexol solution.

Layer the Cells: Gently layer the leukocyte-rich plasma on top of the gradient.

Centrifugation: Centrifuge at 600 x g for 20 minutes at room temperature with the brake off.

Harvesting Monocytes: Monocytes will be enriched at the interface between the plasma and

the 1.063 g/mL Iohexol layer. Carefully collect this layer.

Washing: Wash the collected cells with PBS as described in the PBMC protocol.

Experimental Workflow for Monocyte Isolation
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Caption: Workflow for isolating monocytes using a discontinuous Iohexol gradient.
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Conclusion
Iohexol presents a compelling alternative to traditional cell separation media, offering the

significant advantages of iso-osmotic conditions and low viscosity. These properties contribute

to the isolation of high-purity, high-viability cell populations with minimal perturbation of their

native state. For researchers in basic science, clinical diagnostics, and drug development, the

use of Iohexol can enhance the quality and reliability of downstream applications that depend

on the functional integrity of isolated cells. The detailed protocols and comparative data

provided in this guide serve as a valuable resource for optimizing cell separation

methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672079?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

